

Introduction: The Strategic Importance of the 5-Aminoindole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	<i>Ethyl 5-amino-1H-indole-2-carboxylate</i>
Cat. No.:	B1589542
	Get Quote

Ethyl 5-amino-1H-indole-2-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its indole core is a privileged scaffold, frequently found in pharmacologically active molecules and natural products.[1][2] The strategic placement of an amino group at the C5 position and an ethyl carboxylate at the C2 position provides two distinct, reactive handles for further chemical modification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), making it a valuable intermediate for the synthesis of targeted therapeutic agents, including inhibitors for enzymes like HIV-1 integrase and Glycogen Synthase Kinase 3 β (GSK-3 β).[2][3][4][5]

This guide provides an in-depth analysis of the core chemical properties of **Ethyl 5-amino-1H-indole-2-carboxylate**, offering field-proven insights into its synthesis, characterization, reactivity, and applications for researchers and drug development professionals.

Core Molecular and Physicochemical Properties


Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in synthesis and development. The key identifiers and computed properties for **Ethyl 5-amino-1H-indole-2-carboxylate** are summarized below.

Property	Value	Source
IUPAC Name	ethyl 5-amino-1H-indole-2-carboxylate	PubChem[6]
CAS Number	71086-99-2	PubChem[6]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	PubChem[6]
Molecular Weight	204.22 g/mol	PubChem[6]
Appearance	Powder	Sigma-Aldrich
XLogP3	2.5	PubChem[6]
Hydrogen Bond Donors	2	PubChem[6]
Hydrogen Bond Acceptors	3	PubChem[6]

Synthesis Pathway: A Validated Protocol

The most common and efficient route to **Ethyl 5-amino-1H-indole-2-carboxylate** is through the selective reduction of its nitro precursor, Ethyl 5-nitro-1H-indole-2-carboxylate.[5][7] This transformation is critical, as the choice of reducing agent and conditions determines the purity and yield of the final product, preventing unwanted side reactions.

Diagram of Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Catalytic transfer hydrogenation for the synthesis of **Ethyl 5-amino-1H-indole-2-carboxylate**.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol is a self-validating system. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar amine product.

Rationale: Catalytic transfer hydrogenation using palladium on carbon with ammonium formate as a hydrogen donor is a preferred method.^[7] It is significantly safer and more convenient than using pressurized hydrogen gas and offers high yields and clean conversion. Ethanol is an excellent solvent for both the reactant and the ammonium formate.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol (approximately 6 volumes).
- **Reagent Addition:** To this solution, add ammonium formate (4 equivalents) as a solid.
- **Catalyst Introduction:** Under an inert atmosphere (e.g., Nitrogen), carefully add 5% Palladium on carbon (10% by weight of the starting material).
- **Reaction Execution:** Heat the resulting mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress using TLC (e.g., 3:7 Ethyl acetate/Hexane). The product amine will have a lower R_f value than the starting nitro compound.
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol (approximately 20 volumes) to ensure complete recovery of the product.
- **Purification:** Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude solid is often of high purity, but can be further purified by recrystallization if necessary. A yield approaching 100% has been reported for this method.

[7]

Spectroscopic and Structural Characterization

Accurate structural elucidation is paramount. The key reactive centers and the overall molecular architecture can be confirmed using standard spectroscopic techniques.

Diagram of Key Reactive Sites

Caption: Primary reactive sites on the **Ethyl 5-amino-1H-indole-2-carboxylate** scaffold.

Expected Spectroscopic Data

The following table summarizes the expected signals in ^1H NMR, ^{13}C NMR, and IR spectroscopy, based on the compound's structure and data from analogous indole derivatives.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Technique	Expected Signals
^1H NMR	~11.0-12.0 ppm: Broad singlet, 1H (Indole N-H).~6.5-7.5 ppm: Multiplets, 3H (Aromatic protons on indole ring).~4.3 ppm: Quartet, 2H (Ester -OCH ₂ -).~3.5-4.0 ppm: Broad singlet, 2H (Amine -NH ₂).~1.3 ppm: Triplet, 3H (Ester -CH ₃).
^{13}C NMR	~162 ppm: Ester carbonyl (C=O).~100-140 ppm: Aromatic and indole ring carbons.~60 ppm: Ester -OCH ₂ - carbon.~14 ppm: Ester -CH ₃ carbon.
IR (KBr)	~3300-3450 cm ⁻¹ : N-H stretching (indole NH and amine NH ₂).~2900-3000 cm ⁻¹ : C-H stretching (aliphatic).~1680-1700 cm ⁻¹ : C=O stretching (ester carbonyl).~1230 cm ⁻¹ : C-O stretching (ester).

Chemical Reactivity and Derivative Synthesis

The utility of **Ethyl 5-amino-1H-indole-2-carboxylate** stems from the differential reactivity of its functional groups, which can be selectively targeted.

- The C5-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides. This reaction is fundamental for attaching various side chains, as demonstrated in the synthesis of HIV-1 integrase inhibitors where pyrazine-2-carboxamide was introduced at this position.[3]
- The C2-Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[1] Alternatively, it can be converted to an amide via aminolysis or to a hydrazide through reaction with hydrazine hydrate, providing a gateway to further heterocyclization reactions.[1] [8] Reduction of the ester, for instance with lithium aluminum hydride, yields the corresponding 2-(hydroxymethyl)indole derivative.[8]
- The Indole N-H: The nitrogen atom of the indole ring can be deprotonated by a suitable base and subsequently alkylated.[1] This allows for the introduction of substituents at the N1 position, which can be crucial for modulating biological activity and physicochemical properties like solubility.

Applications in Drug Discovery

The **Ethyl 5-amino-1H-indole-2-carboxylate** scaffold is a cornerstone in the development of novel therapeutics due to its structural similarity to endogenous molecules like tryptophan and serotonin.

- Antiviral Agents: This compound is a key intermediate in the synthesis of potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus is capable of chelating with the essential Mg^{2+} ions in the enzyme's active site, while modifications at the C5-amino position are used to optimize binding and potency.[3][5]
- Enzyme Inhibitors: Derivatives have shown promising inhibitory activity against GSK-3 β , a key enzyme implicated in diseases such as Alzheimer's, type 2 diabetes, and inflammation. [2][4]
- Antiproliferative Agents: The indole-2-carboxamide framework, derived from this starting material, has been explored for the development of multi-target antiproliferative agents for cancer therapy.[9]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
- Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11]
- Storage: Store in a cool, dry place in a tightly sealed container. Some suppliers recommend refrigeration.[10][11]
- Incompatibilities: Avoid strong oxidizing agents.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-1H-indole-2-carboxylate | C₁₁H₁₂N₂O₂ | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. derpharmacemica.com [derpharmacemica.com]

- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the 5-Aminoindole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589542#ethyl-5-amino-1h-indole-2-carboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com